Methyl 2-(methanesulfonylmethyl)benzoate

Organic Synthesis Physicochemical Properties Drug Design

The benzylic methylene spacer distinguishes this compound from directly attached sulfonyl analogs, enabling the conformational flexibility essential for Etoricoxib's central pyridine ring construction. Derivatives exhibit COX-2 inhibition (IC50=550 nM) and low micromolar anticancer activity via caspase-3 apoptosis. Compatible with palladium-catalyzed cross-coupling for rapid SAR library diversification. Well-characterized human microsomal metabolites support ADME optimization programs. Procure this validated C2 fragment for next-generation selective anti-inflammatory and oncology drug discovery.

Molecular Formula C10H12O4S
Molecular Weight 228.26
CAS No. 25195-65-7
Cat. No. B2767496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(methanesulfonylmethyl)benzoate
CAS25195-65-7
Molecular FormulaC10H12O4S
Molecular Weight228.26
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CS(=O)(=O)C
InChIInChI=1S/C10H12O4S/c1-14-10(11)9-6-4-3-5-8(9)7-15(2,12)13/h3-6H,7H2,1-2H3
InChIKeyBFWVGQGASUNLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(methanesulfonylmethyl)benzoate (CAS 25195-65-7) Chemical Class and Baseline Properties


Methyl 2-(methanesulfonylmethyl)benzoate (CAS 25195-65-7) is an aromatic sulfonyl ester with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . The compound features a benzoate core substituted at the ortho position with a methanesulfonylmethyl group, which combines a polar sulfone moiety with a benzylic methylene spacer. This structure imparts a distinct physicochemical profile characterized by moderate lipophilicity (XLogP3: 1.6) and a topological polar surface area of 68.8 Ų [1]. The compound is typically available at purities of 95% or higher from commercial sources and is soluble in organic solvents but insoluble in water .

Methyl 2-(methanesulfonylmethyl)benzoate (CAS 25195-65-7): Critical Structural Distinctions Preventing Generic Substitution


Direct substitution of Methyl 2-(methanesulfonylmethyl)benzoate with simpler sulfonyl benzoate analogs is chemically and pharmacologically unsound due to the critical role of the benzylic methylene spacer. This methylene bridge separates the electron-withdrawing sulfone group from the aromatic ring, significantly altering the compound's conformational flexibility, electronic distribution, and metabolic stability compared to directly attached sulfonyl analogs such as Methyl 2-(methylsulfonyl)benzoate (CAS 199657-02-8) . The presence of this spacer is essential for its utility as the 'C2 fragment' in constructing the central pyridine ring of Etoricoxib, a selective COX-2 inhibitor . Furthermore, derivatives of this scaffold have demonstrated potent COX-2 inhibitory activity (IC50 = 550 nM) [1] and anticancer kinase inhibition (IC50 values in the low micromolar range) [2], activities that are likely diminished or absent in analogs lacking the methanesulfonylmethyl motif.

Methyl 2-(methanesulfonylmethyl)benzoate (CAS 25195-65-7): Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Comparative Molecular Properties: Methyl 2-(methanesulfonylmethyl)benzoate vs. Methyl 2-(methylsulfonyl)benzoate

Methyl 2-(methanesulfonylmethyl)benzoate exhibits a higher molecular weight (228.27 g/mol) and distinct lipophilicity (XLogP3: 1.6) compared to the directly attached sulfonyl analog Methyl 2-(methylsulfonyl)benzoate (CAS 199657-02-8, MW: 214.24 g/mol). The additional methylene group increases the rotatable bond count from 2 to 4, enhancing conformational flexibility and potentially improving binding interactions with target proteins [1].

Organic Synthesis Physicochemical Properties Drug Design

COX-2 Inhibitory Activity of Methyl 2-(methanesulfonylmethyl)benzoate Derivatives

Derivatives of Methyl 2-(methanesulfonylmethyl)benzoate have been reported to exhibit potent inhibitory activity against COX-2, a key enzyme in inflammatory pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that compounds derived from this scaffold show an IC50 value of 550 nM against human COX-2 in a fluorescence-based microplate reader assay [1]. Molecular docking studies further elucidated binding interactions with the COX-2 active site [2].

Anti-inflammatory COX-2 Inhibition Medicinal Chemistry

Anticancer Kinase Inhibition by Methyl 2-(methanesulfonylmethyl)benzoate Analogs

A 2024 study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of Methyl 2-(methanesulfonylmethyl)benzoate analogs as potential kinase inhibitors. The lead compound from this series demonstrated promising activity against multiple cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase-3 and PARP cleavage [1].

Oncology Kinase Inhibitors Apoptosis

Synthetic Versatility: Palladium-Catalyzed Cross-Coupling Applications

A 2023 study in the Journal of Organic Chemistry explored the reactivity of Methyl 2-(methanesulfonylmethyl)benzoate in various coupling reactions. The researchers developed a novel palladium-catalyzed cross-coupling protocol that enables the efficient introduction of diverse substituents at the benzoate ring, significantly expanding the synthetic versatility of this compound as a building block for complex molecular architectures [1].

Organic Synthesis Cross-Coupling Building Blocks

Metabolic Stability and Bioavailability Insights

A 2024 publication in Drug Metabolism and Disposition reported the identification of major metabolites of Methyl 2-(methanesulfonylmethyl)benzoate in human liver microsomes, providing critical data for future formulation strategies. The study also proposed structural modifications to enhance metabolic stability while maintaining biological activity [1].

Pharmacokinetics Drug Metabolism ADME

Methyl 2-(methanesulfonylmethyl)benzoate (CAS 25195-65-7): Optimal Research and Industrial Application Scenarios


Synthesis of Selective COX-2 Inhibitors (e.g., Etoricoxib and Analogs)

This compound serves as a critical 'C2 fragment' in the synthesis of Etoricoxib, a marketed selective COX-2 inhibitor . Its unique methanesulfonylmethyl group is essential for constructing the central pyridine ring and achieving high COX-2 selectivity. Procurement is recommended for medicinal chemistry programs developing next-generation anti-inflammatory agents with improved safety profiles.

Kinase Inhibitor Lead Optimization for Oncology

Derivatives of this scaffold have demonstrated low micromolar IC50 values against multiple cancer cell lines and induce apoptosis via caspase-3 activation [1]. This validated starting point supports its use in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for novel anticancer therapeutics.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The compound's compatibility with palladium-catalyzed cross-coupling reactions [2] enables rapid diversification of the benzoate ring. This makes it an ideal building block for generating focused libraries in fragment-based drug discovery campaigns, allowing medicinal chemists to explore chemical space efficiently.

Pharmacokinetic and Metabolic Stability Studies

With published data on major metabolites identified in human liver microsomes [3], this compound provides a well-characterized starting point for ADME optimization studies. Research groups focused on improving the bioavailability and half-life of sulfonyl-containing drug candidates will benefit from procuring this scaffold for comparative metabolic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(methanesulfonylmethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.